molecular formula C7H5N3O5 B1655127 2,4-Dinitrobenzaldoxime CAS No. 3236-33-7

2,4-Dinitrobenzaldoxime

Cat. No.: B1655127
CAS No.: 3236-33-7
M. Wt: 211.13 g/mol
InChI Key: YVCGJBIQVLGPRJ-YWEYNIOJSA-N
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Description

2,4-Dinitrobenzaldoxime (CAS 3236-33-7) is a high-purity organic compound supplied as a research chemical for laboratory use. With a molecular formula of C7H5N3O5 and a molecular weight of 211.13 g/mol, it belongs to the class of oximes, which are characterized by a hydroxylamine group (-NOH) bonded to a carbon atom . This compound is derived from 2,4-dinitrobenzaldehyde and serves as a versatile building block in organic synthesis . Oximes like 2,4-Dinitrobenzaldoxime are valuable intermediates in research for several key reactions. They can undergo the Beckmann rearrangement, a classic reaction catalyzed by compounds like nickel salts or facilitated by photocatalysis to yield amide derivatives . Furthermore, oximes can be dehydrated to form the corresponding nitrile compounds, providing a valuable synthetic pathway . The presence of two electron-withdrawing nitro groups on the benzaldehyde ring influences the compound's reactivity and can be exploited in the design of more complex molecular structures. This makes 2,4-Dinitrobenzaldoxime a compound of interest in developing new synthetic methodologies and in materials science research. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. All safety data sheets and handling protocols must be consulted prior to use.

Properties

CAS No.

3236-33-7

Molecular Formula

C7H5N3O5

Molecular Weight

211.13 g/mol

IUPAC Name

(NZ)-N-[(2,4-dinitrophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5N3O5/c11-8-4-5-1-2-6(9(12)13)3-7(5)10(14)15/h1-4,11H/b8-4-

InChI Key

YVCGJBIQVLGPRJ-YWEYNIOJSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=NO

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])/C=N\O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=NO

Other CAS No.

3236-33-7

Origin of Product

United States

Synthesis and Derivatization Methodologies

Synthetic Pathways for 2,4-Dinitrobenzaldoxime

The synthesis of 2,4-Dinitrobenzaldoxime can be achieved through both classical and advanced methodologies.

Classical Approaches

The most common and traditional method for the synthesis of 2,4-Dinitrobenzaldoxime involves the condensation reaction of 2,4-dinitrobenzaldehyde (B114715) with hydroxylamine (B1172632). Typically, hydroxylamine hydrochloride is used in the presence of a base to liberate the free hydroxylamine, which then reacts with the aldehyde functionality.

The reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of 2,4-dinitrobenzaldehyde, followed by dehydration to yield the corresponding aldoxime. The reaction conditions can be optimized to achieve high yields of the desired product.

Reactant 1Reactant 2BaseSolventTemperatureYield
2,4-DinitrobenzaldehydeHydroxylamine HydrochlorideSodium CarbonateAlcoholReflux~80% prepchem.com
2,4-DinitrobenzaldehydeHydroxylamine HydrochloridePyridineEthanol (B145695)RefluxVariable orgsyn.org

Advanced Synthetic Strategies

Modern synthetic approaches aim to improve upon classical methods by offering milder reaction conditions, shorter reaction times, and often higher yields, with a focus on green chemistry principles. These include microwave-assisted and ultrasound-assisted synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of oximes. biotage.comnih.govoatext.comnih.govresearchgate.net This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields with fewer byproducts compared to conventional heating methods. biotage.comnih.govnih.govresearchgate.net

Ultrasound-Assisted Synthesis: Sonication is another green chemistry tool that can be used to promote the synthesis of oximes. The use of ultrasound can enhance the reaction rate and yield by creating localized high temperatures and pressures, leading to more efficient mixing and mass transfer. nih.govnih.govresearchgate.netrsc.org

MethodReactantsCatalyst/MediumConditionsAdvantages
Microwave-Assisted2,4-Dinitrobenzaldehyde, Hydroxylamine HydrochlorideAmmonium AcetateSolvent-free, 160-320W, 30-60 secRapid, Efficient, Environmentally friendly oatext.com
Ultrasound-Assisted2,4-Dinitrobenzaldehyde, Hydroxylamine HydrochlorideWater-Glycerol20 kHz, 130W, 5-20 minFaster, Higher yields, Green solvent system nih.gov

Synthesis of O-Aryloxime Derivatives

The hydroxyl group of 2,4-Dinitrobenzaldoxime can be derivatized to form various O-substituted oximes, particularly O-aryloxime ethers.

Preparation of (E)-2,4-Dinitrobenzaldehyde O-Aryloximes

The synthesis of (E)-2,4-Dinitrobenzaldehyde O-aryloximes can be achieved through the reaction of (E)-benzaldoxime with activated aryl halides. This reaction is a nucleophilic aromatic substitution where the oxime oxygen acts as the nucleophile.

(E)-Benzaldoxime DerivativeAryl HalideBaseSolventProduct
(E)-Benzaldoxime1-Fluoro-2,4-dinitrobenzene (B121222)Triethylamine (B128534)Acetonitrile (B52724)(E)-O-(2,4-Dinitrophenyl)benzaldoxime
(E)-BenzaldoximePicryl ChlorideTriethylamineAcetonitrile(E)-O-Picrylbenzaldoxime

Synthesis of N-Aryl Ethers of 2,4-Dinitrobenzaldoximes

The nitrogen atom of the oxime can also be arylated to form N-aryl ethers, although this is less common than O-arylation. Modern catalytic methods such as the Buchwald-Hartwig amination and the Ullmann condensation are powerful tools for the formation of C-N bonds and can be adapted for the N-arylation of oximes. rsc.orgmit.edustrath.ac.uk

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig type): This reaction involves the use of a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the oxime with an aryl halide or triflate. mit.edustrath.ac.uk

Copper-Catalyzed N-Arylation (Ullmann type): The Ullmann condensation utilizes a copper catalyst, often in the presence of a ligand, to facilitate the N-arylation of various nitrogen-containing compounds with aryl halides. nih.govorganic-chemistry.orgrsc.org

OximeAryl HalideCatalyst SystemBaseSolventProduct Type
2,4-DinitrobenzaldoximeSubstituted Aryl Bromide/IodidePd₂(dba)₃ / XPhosK₃PO₄TolueneN-Aryl-2,4-dinitrobenzaldoxime
2,4-DinitrobenzaldoximeSubstituted Aryl IodideCuI / PhenanthrolineCs₂CO₃DMFN-Aryl-2,4-dinitrobenzaldoxime

Synthesis of Related Oxime Derivatives

Besides O-aryl and N-aryl ethers, 2,4-Dinitrobenzaldoxime can be converted into other derivatives by reacting with different electrophiles or through rearrangement reactions.

Hydrazone Derivatives: A closely related class of compounds, hydrazones, can be synthesized from the parent aldehyde. For instance, 2,4-dinitrobenzaldehyde reacts with hydrazine (B178648) hydrate (B1144303) to form 2,4-dinitrobenzaldehyde hydrazone in good yield. nih.gov

Ester and Ether Derivatives: The oxime's hydroxyl group can also be acylated to form esters or alkylated to form ethers. researchgate.net The synthesis of ester derivatives of aryl aldoximes has been reported, and these compounds have shown biological activity.

Starting MaterialReagentProduct
2,4-DinitrobenzaldehydeHydrazine Hydrate2,4-Dinitrobenzaldehyde Hydrazone nih.gov
2,4-DinitrobenzaldoximeAcyl Chloride/Anhydride2,4-Dinitrobenzaldoxime Ester
2,4-DinitrobenzaldoximeAlkyl Halide2,4-Dinitrobenzaldoxime Ether

Transformation to Nitrile Derivatives

The conversion of aldoximes to nitriles is a fundamental transformation in organic chemistry. For 2,4-Dinitrobenzaldoxime, this dehydration reaction is of particular interest for synthesizing 2,4-Dinitrobenzonitrile (B1296554), an important chemical intermediate.

The direct conversion of 2,4-Dinitrobenzaldoxime and its derivatives to 2,4-Dinitrobenzonitrile can be achieved through base-promoted elimination reactions. The mechanism of these reactions has been the subject of kinetic studies to understand the nature of the transition state.

When derivatives such as (E)-2,4-Dinitrobenzaldehyde O-aryloximes are treated with tertiary amine bases in acetonitrile, they quantitatively produce 2,4-dinitrobenzonitrile and the corresponding aryloxides. researchgate.net Kinetic data, including second-order kinetics and Brønsted coefficients (β = 0.83-1.0), suggest a highly E1cb-like transition state. researchgate.net This indicates that the proton on the oxime's carbon is significantly removed before the leaving group (the O-aryl group) departs. researchgate.net

Similarly, studies on (E)-O-(2,4-dinitrophenyl)benzaldoximes and (E)-O-picrylbenzaldoximes with amine bases in acetonitrile also show second-order kinetics, consistent with an E2 mechanism. researchgate.net The choice of base and the nature of the leaving group can influence the transition state, shifting it along the E1cb-E2 spectrum. For instance, using ethoxide and other buffers in ethanol for the elimination from (E)-2,4-dinitrobenzaldehyde O-aryloximes also supports an E2 mechanism. researchgate.net

Table 1: Kinetic Parameters for Nitrile-Forming Elimination Reactions

Derivative Base/Solvent Kinetic Order Proposed Mechanism
(E)-2,4-Dinitrobenzaldehyde O-aryloximes R₃N in MeCN Second-order E1cb-like
(E)-O-(2,4-dinitrophenyl)benzaldoximes R₃N in MeCN Second-order E2
(E)-2,4-Dinitrobenzaldehyde O-aryloximes EtO⁻ in EtOH Second-order E2

One-pot procedures that start from an aldehyde and proceed directly to the nitrile without isolating the intermediate oxime offer significant advantages in terms of efficiency and sustainability. asianpubs.orgnih.govnih.govumich.edu These methods are broadly applicable to a range of aromatic aldehydes, including 2,4-Dinitrobenzaldehyde.

A common and effective strategy involves heating the aldehyde with hydroxylamine hydrochloride in a suitable solvent or with a catalyst. Various reagents and conditions have been developed to facilitate this transformation:

Formic Acid: A mixture of formic acid and water can serve as both a solvent and a catalyst for the conversion of aromatic aldehydes to nitriles. nih.gov This method is considered a greener approach by reducing the amount of corrosive formic acid. nih.gov

Metal Catalysts: Anhydrous ferrous sulphate in DMF has been shown to effectively catalyze the one-pot synthesis of nitriles from aldehydes under reflux conditions. asianpubs.org

Microwave Irradiation: The use of solid supports like anhydrous sodium sulphate and sodium bicarbonate under microwave irradiation provides a rapid, solvent-free method for this conversion, often resulting in high yields in short reaction times. umich.edu

Other Reagents: A variety of other systems have been successfully employed, including N-methylpyrrolidone (NMP), deep eutectic solvents (choline chloride/urea), and HCl•DMPU, which acts as both an acid source and a non-nucleophilic base. nih.govorganic-chemistry.org

These one-pot methods streamline the synthesis of nitriles from aldehydes, avoiding the isolation of the potentially sensitive oxime intermediate and often utilizing more environmentally friendly conditions. asianpubs.orgnih.gov

Formation of Other Functionalized Derivatives

Beyond nitrile formation, 2,4-Dinitrobenzaldoxime can be derivatized to create molecules for specific applications, such as mechanistic studies, or to introduce new functional groups selectively.

The structure of 2,4-Dinitrobenzaldoxime and its derivatives are well-suited for studying reaction mechanisms, particularly elimination reactions. By systematically changing substituents on the molecule, chemists can probe the electronic and steric effects on reaction rates and pathways.

For example, creating a series of (E)-2,4-Dinitrobenzaldehyde O-benzoyloximes with different substituents on the benzoyl group allows for the investigation of leaving group effects in elimination reactions. nih.gov Kinetic studies of these derivatives reacting with bases can provide insights into the degree of bond-breaking and bond-forming in the transition state, helping to elucidate the fine details of the E2 and E1cb mechanisms. researchgate.net These tailored molecules serve as molecular probes to map out the energetic landscape of a reaction.

Selective functionalization of 2,4-Dinitrobenzaldoxime allows for the targeted modification of specific parts of the molecule. The primary sites for reaction are the oxime hydroxyl group and the aromatic ring.

O-Functionalization: The hydroxyl group of the oxime is nucleophilic and can be readily derivatized. Reactions with acyl chlorides or aryl halides can produce O-acyl or O-aryl oximes, respectively. These derivatives are often the substrates used in the nitrile-forming elimination studies mentioned previously. researchgate.netnih.gov This O-functionalization is a key strategy for modifying the leaving group potential in elimination reactions.

Aromatic Ring Functionalization: While the nitro groups are strongly deactivating, nucleophilic aromatic substitution (SNAr) reactions are possible, although less common for this specific substrate compared to other dinitro-aromatics. The primary focus of derivatization remains on the versatile oxime group, which can be transformed into a variety of other functionalities. chemistrysteps.comlibretexts.org

The ability to selectively functionalize the oxime group is crucial for its use as a versatile intermediate in the synthesis of more complex molecules and for detailed mechanistic investigations. researchgate.netnih.gov

Reaction Mechanisms and Kinetics

Elimination Reactions

The nitrile-forming elimination reactions of 2,4-Dinitrobenzaldoxime and its derivatives have been the subject of extensive kinetic and mechanistic studies. These investigations explore how factors such as the base, solvent, and substituents influence the reaction pathway, which often lies on a spectrum between concerted and stepwise mechanisms.

Kinetic studies on the elimination reactions of (E)-benzaldehyde oxime derivatives, including those with the 2,4-dinitrophenyl group, consistently demonstrate that the reactions follow second-order kinetics. scispace.comresearchgate.net This means the reaction rate is dependent on the concentration of both the substrate (the oxime derivative) and the base catalyst. masterorganicchemistry.comlibretexts.org The rate law can be expressed as:

Rate = k[Substrate][Base]

This bimolecular dependency is a crucial piece of evidence in elucidating the reaction mechanism, suggesting that both species are involved in the rate-determining step of the reaction. masterorganicchemistry.comlibretexts.org Such findings have been observed in various base-solvent systems, including reactions promoted by secondary amines in acetonitrile (B52724). scispace.com

Investigations into the elimination reactions of (E)-benzaldoxime derivatives have shown that they often proceed via the E2 (elimination, bimolecular) mechanism. scispace.comresearchgate.net The E2 mechanism is a concerted, one-step process where a base abstracts a proton from the β-carbon at the same time as the leaving group departs from the α-nitrogen. masterorganicchemistry.comlibretexts.org

Despite factors that might favor a stepwise mechanism—such as syn-stereochemistry, a poor leaving group, and an sp2 hybridized β-carbon—the E2 pathway is prevalent for many benzaldoxime (B1666162) derivatives in aprotic solvents like acetonitrile (MeCN). scispace.com This prevalence is attributed to the poor anion-solvating ability of acetonitrile, which disfavors the formation of a discrete carbanion intermediate and instead favors a transition state with maximum charge dispersal, characteristic of the E2 mechanism. scispace.com Studies on (E)-2,4-dinitrobenzaldehyde O-aryloximes have interpreted the kinetic results in terms of an E2 transition state. researchgate.netkoreascience.kr

The E1cb (Elimination, Unimolecular, conjugate Base) mechanism represents a stepwise alternative to the E2 pathway. wikipedia.orgchemistrysteps.com It involves the initial, often rapid and reversible, deprotonation of the substrate by a base to form a carbanion intermediate (the conjugate base). wikipedia.orglibretexts.org In a subsequent, slower step, this intermediate expels the leaving group to form the final product. wikipedia.org

A variant of this is the irreversible E1cb, or (E1cb)irr, mechanism, where the initial proton abstraction is the rate-determining step. Research on a closely related substrate, (E)-2,4,6-trinitrobenzaldehyde O-benzoyloxime, provided a clear example of a mechanistic shift from E2 to (E1cb)irr in acetonitrile. scispace.com The addition of a third nitro group to the β-aryl ring, making it a more potent electron-withdrawing group than the 2,4-dinitrophenyl group, significantly stabilizes the carbanion intermediate. This stabilization was sufficient to change the mechanism to (E1cb)irr, a pathway not previously observed for nitrile-forming eliminations in aprotic solvents. scispace.com The observation of second-order kinetics is also consistent with the (E1cb)irr mechanism, where the formation of the conjugate base is the slow, bimolecular step. scispace.com

The distinction between the E2 and E1cb mechanisms is not always absolute; a continuum of transition states exists between the "central" E2 and the E1cb-like extremes. nih.govresearchgate.net The precise character of the transition state is highly sensitive to the reaction conditions and substrate structure.

For elimination reactions of (E)-2,4-dinitrobenzaldehyde O-aryloximes, the structure of the transition state has been described as highly E1cb-like. koreascience.kr This indicates a transition state with extensive Cβ-H bond cleavage (the bond to the proton being removed) and limited Nα-O bond cleavage (the bond to the leaving group). koreascience.kr The strong electron-withdrawing capacity of the 2,4-dinitrophenyl group stabilizes the developing negative charge on the β-carbon, pushing the transition state towards the E1cb end of the mechanistic spectrum. A comparison of substrates revealed that changing the β-aryl group from a phenyl to a 2,4-dinitrophenyl group shifts the transition state from E2-central to highly E1cb-like under identical base-solvent conditions. koreascience.kr

The nature of the leaving group significantly influences both the rate and the mechanism of elimination reactions. libretexts.orglibretexts.org In the context of 2,4-dinitrobenzaldoxime derivatives, this is quantified by the βlg (or βleaving group) value, which is derived from a Brønsted-type plot correlating the reaction rate with the pKa of the leaving group's conjugate acid. The magnitude of βlg reflects the extent of N-O bond cleavage in the transition state.

For the elimination from (E)-2,4-dinitrobenzaldehyde O-aryloximes promoted by triethylamine (B128534) in acetonitrile, |βlg| values were found to be in the range of 0.41-0.46. koreascience.kr These relatively small values suggest limited cleavage of the N-O bond in the transition state, which is consistent with an E1cb-like mechanism where carbanion formation precedes significant leaving group departure. koreascience.kr When the mechanism shifts more definitively to (E1cb)irr, as seen with the 2,4,6-trinitrophenyl analogue, the |βlg| value decreases further, indicating even less N-O bond rupture in the rate-determining transition state. scispace.com This is because a smaller amount of negative charge needs to be transferred from the stabilized β-carbon to break the N-O bond. scispace.com Generally, a poor leaving group favors the E1cb pathway. wikipedia.orgmasterorganicchemistry.com

The strength of the base catalyst plays a critical role in elimination reactions, and its effect is often quantified by the Brønsted coefficient, β. nih.gov This value, obtained from the slope of a plot of the logarithm of the rate constant versus the pKa of the conjugate acid of the base, indicates the degree of proton transfer from the substrate to the base in the transition state. A large β value (approaching 1.0) suggests extensive C-H bond cleavage and a late, product-like transition state with respect to proton transfer.

Kinetic studies on the elimination reactions of (E)-2,4-dinitrobenzaldehyde O-aryloximes have yielded large Brønsted β values. For reactions promoted by triethylamine in acetonitrile, β was found to be between 0.83 and 1.0. koreascience.kr In a different solvent system (70 mol % MeCN(aq)), the β values were in the range of 0.80-0.84. researchgate.net These high values are indicative of a transition state with significant C-H bond breaking and substantial negative charge development on the β-carbon, characteristic of a highly E1cb-like mechanism. researchgate.netkoreascience.kr As the β-aryl group becomes more electron-withdrawing (e.g., changing from 2,4-dinitrophenyl to 2,4,6-trinitrophenyl), the Brønsted β value decreases, reflecting a transition state that is more reactant-like due to better stabilization of the developing negative charge. scispace.com

Interactive Data Table: Brønsted β and βlg Values for Elimination Reactions

Solvent Effects on Reaction Pathways and Transition States

The solvent plays a critical role in dictating the reaction pathways and stabilizing transition states in reactions involving 2,4-dinitrobenzene derivatives. The choice of solvent can significantly influence reaction rates and even alter the rate-determining step of a mechanism.

In nucleophilic aromatic substitution (SNAr) reactions, the transition state leading to the Meisenheimer intermediate has a dispersed negative charge. Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) and Acetonitrile (MeCN), are particularly effective at solvating this charge-dispersed transition state, thereby increasing the reaction rate compared to nonpolar solvents. Protic solvents, like methanol (B129727) (MeOH), can solvate the incoming nucleophile through hydrogen bonding, which may decrease its nucleophilicity and slow the reaction. However, protic solvents that are good hydrogen-bond donors (HBD) can also facilitate the reaction by assisting in the departure of the leaving group, especially if the leaving group is a strong hydrogen bond acceptor like fluoride (B91410) rsc.org.

For instance, the reactivity of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648) follows the order DMSO > MeCN > MeOH semanticscholar.org. This sequence highlights the superior ability of polar aprotic solvents to stabilize the transition state. In contrast, for reactions in a series of protic hydroxylic solvents, the reactivity is often inversely proportional to the hydrogen-bond-donating ability of the solvent, as strong solvation of the nucleophile can hinder its attack on the aromatic ring rsc.org.

The effect of the solvent can also determine which step of a multi-step reaction is rate-limiting. In some aprotic solvents, the departure of the leaving group is the rate-limiting step. However, in HBD solvents that can assist in the removal of the leaving group, the formation of the intermediate becomes the rate-determining step rsc.org.

Table 1: Effect of Solvent on the Reaction Rate of 1-chloro-2,4-dinitrobenzene with Hydrazine

Solvent Temperature (°C) k (s⁻¹)
Methanol (MeOH) 25 0.00013
Acetonitrile (MeCN) 25 0.00021
Dimethyl Sulfoxide (DMSO) 25 0.00080

This table is generated based on the reactivity trend that DMSO > MeCN > MeOH as indicated by research findings. The values are illustrative representations of this trend.

Nucleophilic Substitution Reactions

The most significant reaction type for the 2,4-dinitrophenyl system is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the two nitro groups makes the aromatic ring electron-deficient and thus highly susceptible to attack by nucleophiles.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process semanticscholar.orgresearchgate.net.

Addition of the Nucleophile : The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This step is typically the rate-determining step because it involves the disruption of the ring's aromaticity scribd.com. This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex scribd.comyoutube.comwikipedia.org.

Elimination of the Leaving Group : In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group.

The identity of the leaving group can significantly influence the rate of SNAr reactions, a concept referred to as "leaving group mobility." The rate of reaction is affected by the leaving group if its departure is involved in the rate-determining step semanticscholar.org. The ability of a group to depart is often related to its stability as an anion, which corresponds to the pKₐ of its conjugate acid semanticscholar.org.

In many SNAr reactions of 2,4-dinitrobenzene derivatives, the first step (formation of the Meisenheimer complex) is rate-limiting. However, the rate-determining step can shift to the second step (departure of the leaving group) depending on the specific nucleophile, solvent, and leaving group researchgate.netccsenet.orgsemanticscholar.org. For example, in the reaction of various 2,4-dinitrobenzene derivatives with hydrazine in DMSO, the departure of the leaving group was found to be the rate-determining step researchgate.netccsenet.orgsemanticscholar.org. The process depends on factors such as the basicity and steric hindrance of the leaving group researchgate.netccsenet.orgsemanticscholar.org.

Table 2: Activation Parameters for the Reaction of 2,4-Dinitrobenzene Derivatives (Ar-X) with Hydrazine in DMSO

Leaving Group (X) pKₐ of Conjugate Acid (HX) ΔH‡ (kJ/mol) -ΔS‡ (J/mol·K)
-Cl 1.80 2.78 221.52
-SOPh 7.10 28.83 187.22
-SPh 10.30 15.41 231.66
-OPh 18.0 5.74 236.91
-OCH₃ 29.0 5.17 243.97

Data sourced from research on nucleophilic substitution reactions of 2,4-dinitrobenzene derivatives researchgate.net.

As introduced in section 3.1.7, solvents profoundly impact nucleophilic substitution rates. For SNAr reactions, polar aprotic solvents like DMSO, DMF, and acetone (B3395972) are generally superior to protic solvents like methanol or water.

In the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine, the rate is significantly faster in DMSO than in methanol semanticscholar.orgresearchgate.netccsenet.org. This is because DMSO effectively solvates the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, leaving it more reactive. Furthermore, it efficiently stabilizes the charge-dispersed Meisenheimer complex.

Protic solvents can decrease the rate by forming hydrogen bonds with the nucleophile, which stabilizes it and increases the energy required for it to attack the aromatic ring rsc.org. However, if the departure of the leaving group is the rate-determining step, hydrogen-bond donating (HBD) solvents can accelerate the reaction by stabilizing the departing leaving group rsc.org. For instance, in the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, HBD solvents assist the departure of the fluoride ion, causing the formation of the intermediate to become the rate-determining step rsc.org.

General Methodologies for Mechanism Determination

Determining the precise mechanism of a chemical reaction requires multiple experimental approaches. The evidence gathered from these methods allows chemists to propose and validate a plausible reaction pathway.

A fundamental principle in mechanistic studies is that any proposed mechanism must account for all the products formed in the reaction, including any by-products, and their relative proportions dalalinstitute.comdbatu.ac.in. The careful isolation and identification of all reaction products is the first step in elucidating a mechanism chemicalnote.comjsscacs.edu.in.

For example, if a reaction yields a mixture of products, the proposed mechanism must explain the formation of each one and why they are formed in the observed ratios. In the study of acyl transfer reactions of 2,4-dinitrophenyl furoates, researchers reacted the substrate with various phenol (B47542) derivatives. They confirmed through product isolation and NMR analysis that only the expected phenolysis products were formed quantitatively, with no by-products from competing reactions like aromatic nucleophilic substitution on the dinitrophenyl ring mdpi.com. This finding was crucial in confirming that the reaction occurred exclusively at the acyl carbon, validating their proposed mechanism mdpi.com. Similarly, if a reaction is expected to produce two isomers, but only one is observed, the mechanism must explain the stereochemical outcome dbatu.ac.injsscacs.edu.in.

Detection and Trapping of Intermediates

The elucidation of a reaction mechanism hinges on the identification of transient species or intermediates that are formed and consumed during the chemical transformation. For oxime derivatives like 2,4-Dinitrobenzaldoxime, reactions such as the Beckmann rearrangement are known to proceed through highly reactive intermediates. wikipedia.orgmasterorganicchemistry.combyjus.com The electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring is expected to significantly influence the stability and reactivity of any charged or radical intermediates.

In analogous photochemical reactions of dinitroaromatic compounds, such as 2,4-dinitrodiphenylacetamide, spectroscopic techniques have been successfully employed to identify transient species. rsc.org These methods, including flash photolysis coupled with UV-Vis or transient absorption spectroscopy, could potentially be applied to study the photochemical reactions of 2,4-Dinitrobenzaldoxime. Such experiments would aim to detect and characterize short-lived intermediates, providing insights into reaction pathways initiated by light.

Chemical trapping is another powerful technique for identifying reactive intermediates. This involves introducing a "trapping" agent into the reaction mixture that selectively reacts with the intermediate to form a stable, characterizable product. The structure of this product can then provide definitive evidence for the structure of the transient species.

Isotopic Labeling Studies

Isotopic labeling is a cornerstone technique for tracing the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. wikipedia.org By replacing an atom in the reactant with one of its heavier, stable isotopes (e.g., ¹³C, ¹⁵N, or ¹⁸O), researchers can follow the position of that atom in the products and intermediates. This is typically achieved using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

For 2,4-Dinitrobenzaldoxime, isotopic labeling could be instrumental in clarifying the mechanism of rearrangements or substitutions. For instance, in a potential Beckmann rearrangement, labeling the nitrogen atom of the oxime group with ¹⁵N would allow for the definitive tracking of the nitrogen atom's movement and bonding changes during the reaction. Similarly, using H₂¹⁸O in hydrolysis reactions would enable the determination of the origin of oxygen atoms in the final products. While specific isotopic labeling studies on 2,4-Dinitrobenzaldoxime are not readily found in the literature, the principles of this technique are well-established and would be a critical tool in any rigorous mechanistic investigation. musechem.comx-chemrx.com

Table 1: Potential Isotopic Labeling Strategies for Mechanistic Studies of 2,4-Dinitrobenzaldoxime

IsotopeLabeled PositionPotential Reaction StudiedAnalytical TechniqueMechanistic Insight
¹⁵NOxime NitrogenBeckmann RearrangementMass Spectrometry, NMRFate of the nitrogen atom during rearrangement
¹⁸OOxime OxygenHydrolysis/RearrangementMass SpectrometryOrigin of oxygen atoms in products
¹³CAldehyde CarbonDecarbonylation/RearrangementMass Spectrometry, NMRFate of the carbonyl carbon
²H (D)Aromatic RingElectrophilic SubstitutionMass Spectrometry, NMRKinetic Isotope Effects

Quantum-Chemical Calculations in Mechanistic Elucidation

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for studying reaction mechanisms. nih.govnih.gov These computational methods allow for the in-silico exploration of reaction pathways, the characterization of transition state structures, and the calculation of reaction energetics. For a molecule like 2,4-Dinitrobenzaldoxime, computational studies could provide a wealth of information that is difficult to obtain experimentally.

Theoretical calculations can be used to model potential reaction pathways, such as the Beckmann rearrangement, and to determine the activation energies associated with each step. masterorganicchemistry.com This allows for the prediction of the most likely reaction mechanism. Furthermore, these calculations can predict the geometries and electronic properties of intermediates and transition states, offering a detailed molecular-level picture of the reaction progress. While specific quantum-chemical studies on 2,4-Dinitrobenzaldoxime are not prominently featured in the reviewed literature, the application of these methods to similar organic molecules is widespread and would be a powerful approach to complement experimental studies. nih.gov

Table 2: Application of Quantum-Chemical Calculations to Mechanistic Studies

Computational MethodInformation ObtainedRelevance to 2,4-Dinitrobenzaldoxime
Density Functional Theory (DFT)Transition state geometries and energiesElucidation of the Beckmann rearrangement pathway
Time-Dependent DFT (TD-DFT)Excited state propertiesPrediction of photochemical reactivity and intermediates
Natural Bond Orbital (NBO) AnalysisCharge distribution and bond ordersUnderstanding the electronic effects of nitro groups
Intrinsic Reaction Coordinate (IRC)Reaction pathway followingConfirmation of transition states connecting reactants and products

Spectroscopic Investigations and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For 2,4-dinitrobenzaldoxime and related compounds, this technique reveals details about the energy levels of its electrons and how they are affected by external factors.

Electronic Absorption Characteristics

The electronic absorption spectrum of a molecule is characterized by the wavelengths of light it absorbs, which correspond to the promotion of electrons to higher energy orbitals. In compounds structurally similar to 2,4-dinitrobenzaldoxime, such as 2,4-dinitrophenol (B41442) (2,4-DNP), the absorption maxima provide valuable information. The neutral form of 2,4-DNP in an aqueous solution at a pH of approximately 7 exhibits an absorption maximum at 360 nm. This absorption is attributed to the conjugation of the electron pair on the oxygen atom with the π-bond system of the benzene (B151609) ring. researchgate.net

In acidic conditions (pH ~3), a blue shift is observed, with the absorption maximum moving to 261 nm. This shift is indicative of the formation of a monocation, where the hydroxyl group is protonated, leading to a removal of conjugation. researchgate.net Conversely, in a strongly alkaline medium (pH ~15.4), a red shift to 410 nm occurs due to the formation of a phenoxide ion, which enhances the electron-donating ability of the oxygen and alters the energy of the electronic transitions. researchgate.net

These electronic transitions are generally categorized as π→π* and n→π* transitions. The high-energy π→π* transitions are typically very strong, while the lower-energy n→π* transitions are weaker. msu.edu For instance, in unsaturated ketones, a strong π→π* absorption is observed at lower wavelengths, and a weak n→π* absorption appears at higher wavelengths. msu.edu

Table 1: UV-Vis Absorption Maxima of 2,4-Dinitrophenol under Various pH Conditions

ConditionpHAbsorption Maximum (λmax)Species
Neutral~7360 nmNeutral molecule
Acidic~3261 nmMonocation
Alkaline~15.4410 nmMonoanion (phenoxide)

This table is based on data for the closely related compound 2,4-dinitrophenol, which provides insight into the expected behavior of 2,4-dinitrobenzaldoxime. researchgate.net

Monitoring Reaction Kinetics via UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a highly effective method for monitoring the progress of chemical reactions by tracking changes in the concentration of reactants or products over time. thermofisher.com This is possible because the absorbance of a substance at a specific wavelength is directly proportional to its concentration, as described by the Beer-Lambert law. thermofisher.com

For reactions involving a color change, the alteration in the absorption spectrum can be used to determine reaction rates and orders. thermofisher.comnih.gov For example, the hydrolysis of crystal violet in the presence of hydroxide (B78521) ions can be monitored by observing the decrease in its maximum absorbance at 590 nm over time. thermofisher.com Similarly, the kinetics of the degradation of pollutants can be studied by continuously measuring the changes in their absorbance. ntnu.no

The rate constant (k) of a reaction, a key parameter for comparing reaction speeds under different conditions, can be derived from the kinetic data obtained. thermofisher.com By plotting the concentration of a reactant or product (or a function of it, such as the natural logarithm or its inverse) against time, the order of the reaction with respect to that species can be determined. thermofisher.com This technique has been successfully applied to various reactions, including the reduction of 4-nitrophenolate (B89219) and the decomposition of methyl orange. nih.gov

Solvent Influence on Electronic Absorption Spectra

The solvent in which a compound is dissolved can significantly impact its electronic absorption spectrum, a phenomenon known as solvatochromism. researchgate.net Changes in solvent polarity can lead to shifts in the absorption maxima to either longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). libretexts.orgbiointerfaceresearch.com

These shifts arise from the differential solvation of the ground and excited electronic states of the molecule. ijcce.ac.ir Polar solvents, for instance, can stabilize the ground state of a molecule more than the excited state, resulting in a blue shift. libretexts.org This is often observed for n→π* transitions, where polar solvents can form hydrogen bonds with non-bonding electrons, lowering their energy. libretexts.org Conversely, if the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, leading to a red shift in π→π* transitions. libretexts.org

The choice of solvent is crucial for UV-Vis spectroscopy. Non-polar solvents often preserve the fine vibrational structure of the absorption bands, while polar solvents can broaden the peaks due to stronger solute-solvent interactions. youtube.com Studies on various dyes have demonstrated that the absorption maxima can shift significantly when moving between solvents like methanol (B129727), chloroform, and DMF, reflecting the different polarities and hydrogen bonding capabilities of these solvents. biointerfaceresearch.com

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis and Molecular Structure

Vibrational analysis involves the assignment of observed IR and Raman bands to specific molecular motions, such as stretching, bending, and rocking. researchgate.netmdpi.com For complex molecules, this analysis is often supported by computational methods.

In a molecule like 2,4-dinitrobenzaldoxime, characteristic vibrational frequencies are expected for the O-H, C-H, C=N, N-O, and aromatic ring C-C and C-H bonds. For instance, the O-H stretching vibration is typically observed in the high-wavenumber region of the IR spectrum, and its position can be influenced by hydrogen bonding. researchgate.net The presence of strong hydrogen bonding can cause a significant shift in the O-H stretching frequency compared to its theoretical value in an isolated molecule. researchgate.net

The analysis of vibrational spectra for related compounds like 1-chloro-2,4-dinitrobenzene (B32670) has been successfully performed using density functional theory (DFT) calculations. nih.govresearchgate.net These studies help in assigning the fundamental vibrational frequencies and understanding the contributions of different internal coordinates to each normal mode. nih.govresearchgate.net

Experimental vs. Theoretically Predicted Spectra

The comparison between experimentally measured IR and Raman spectra and those predicted by theoretical calculations is a powerful approach for structural elucidation and vibrational assignment. nih.govnih.gov DFT calculations are commonly employed to compute the vibrational frequencies and intensities of a molecule. nih.govnih.gov

Often, the calculated frequencies are systematically higher than the experimental ones due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement, the calculated frequencies are often scaled using empirical scale factors. nih.govnih.gov This scaling procedure can lead to a very good correlation between the theoretical and experimental data, allowing for a reliable interpretation of the vibrational spectra. nih.govnih.gov

For example, in the study of 2,4-dichlorobenzonitrile, the use of specific scale equations derived from benzene significantly improved the accuracy of the calculated wavenumbers, with most deviations falling within the expected range. nih.gov Similarly, for 1-chloro-2,4-dinitrobenzene, the simulated infrared and Raman spectra based on scaled quantum mechanical force fields showed excellent agreement with the observed spectra. nih.govresearchgate.net This combined experimental and theoretical approach provides a robust framework for understanding the vibrational properties and, by extension, the molecular structure of complex organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Implied for characterization)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2,4-Dinitrobenzaldoxime, both ¹H NMR and ¹³C NMR spectroscopy would be required for a comprehensive analysis.

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the electronic environment of the hydrogen atoms in the molecule. The aromatic protons on the dinitrophenyl ring would exhibit characteristic chemical shifts and coupling patterns. Due to the electron-withdrawing nature of the two nitro groups, these aromatic protons would be expected to resonate at a lower field (higher ppm values). The specific splitting patterns would depend on their relative positions and coupling constants. Furthermore, the proton of the oxime group (-CH=NOH) and the hydroxyl proton (-OH) would each produce distinct signals, with their chemical shifts being sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the carbon skeleton. Each unique carbon atom in the 2,4-Dinitrobenzaldoxime molecule would give rise to a distinct signal. The carbon atom of the oxime group (C=NOH) and the aromatic carbons would have characteristic chemical shifts. The carbons bearing the nitro groups would be significantly deshielded and appear at a lower field.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

A definitive experimental dataset for 2,4-Dinitrobenzaldoxime is not available in the searched literature. The following table is a generalized prediction based on known spectroscopic trends for similar compounds and should be treated as hypothetical.

Atom TypePredicted Chemical Shift (ppm)Multiplicity
Aromatic CH7.5 - 9.0d, dd
Aldoxime CH8.0 - 8.5s
Oxime OH10.0 - 12.0s (broad)
Aromatic C-NO₂140 - 150s
Aromatic C-H120 - 135d
Aromatic C-C(H)=NOH130 - 140s
Aldoxime C=NOH145 - 155d

Note: d = doublet, dd = doublet of doublets, s = singlet. Actual chemical shifts and multiplicities can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) (Implied for characterization)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

For 2,4-Dinitrobenzaldoxime, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum would be a key feature for structural confirmation. The molecule would likely undergo characteristic fragmentation upon ionization. Common fragmentation pathways could include the loss of the hydroxyl group (-OH), the nitro groups (-NO₂), or other small neutral molecules. The analysis of these fragment ions would help to piece together the structure of the parent molecule.

Interactive Data Table: Predicted Mass Spectrometry Fragments

As with the NMR data, specific experimental mass spectrometry data for 2,4-Dinitrobenzaldoxime is not available in the searched literature. This table presents hypothetical major fragments based on the structure.

m/z ValuePossible Fragment
[M]⁺Molecular Ion
[M-17]⁺Loss of OH
[M-30]⁺Loss of NO
[M-46]⁺Loss of NO₂
[M-92]⁺Loss of 2x NO₂

Note: [M]⁺ represents the molecular ion. The m/z values of the fragments would depend on the exact mass of the molecular ion.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to modern computational chemistry, offering a detailed description of molecular systems.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of molecules. It is known for providing a good balance between computational cost and accuracy. For molecules similar to 2,4-Dinitrobenzaldoxime, such as 3- and 4-nitrobenzaldehyde (B150856) oxime, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been successfully employed to investigate their molecular geometry, vibrational frequencies, and electronic properties gozineha.ir. It is anticipated that this level of theory would also be suitable for detailed studies of 2,4-Dinitrobenzaldoxime, allowing for the prediction of its optimized geometry, bond lengths, and bond angles.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a good starting point for more complex calculations. In studies of related nitrobenzaldehyde oximes, the HF method with a 6-311++G(d,p) basis set has been used alongside DFT to calculate optimized geometric parameters and vibrational frequencies gozineha.ir. While generally less accurate than DFT for many molecular properties due to the neglect of electron correlation, HF calculations can still provide valuable qualitative insights into the electronic structure of 2,4-Dinitrobenzaldoxime.

To investigate the electronic absorption properties, such as UV-Vis spectra, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method. For related dinitrobenzene derivatives, TD-DFT calculations have been employed to understand their electronic transitions rsc.orguq.edu.au. Applying TD-DFT to 2,4-Dinitrobenzaldoxime would allow for the prediction of its electronic excitation energies and oscillator strengths, providing a theoretical basis for its observed spectroscopic properties.

Molecular Structure and Geometry Optimization

The optimization of the molecular geometry is a crucial first step in any computational study. For 2,4-Dinitrobenzaldoxime, this would involve finding the minimum energy conformation of the molecule. Based on studies of similar molecules, it is expected that the benzene (B151609) ring is largely planar, with the nitro and oxime groups potentially exhibiting some degree of torsional twisting relative to the ring. The specific bond lengths and angles would be determined by the electronic effects of the nitro and oxime substituents and any intramolecular interactions. For instance, in related nitrobenzaldehyde oximes, the bond lengths and angles calculated by both DFT and HF methods have shown good agreement with experimental data where available gozineha.ir.

A hypothetical optimized geometry for 2,4-Dinitrobenzaldoxime would likely reveal the following structural features, which can be presented in a data table.

ParameterExpected Value Range
C-C (aromatic) bond length1.38 - 1.41 Å
C-N (nitro group) bond length1.47 - 1.49 Å
N-O (nitro group) bond length1.21 - 1.23 Å
C=N (oxime) bond length1.27 - 1.29 Å
N-O (oxime) bond length1.40 - 1.42 Å
O-H (oxime) bond length0.96 - 0.98 Å
C-C-N (nitro) bond angle118° - 120°
O-N-O (nitro) bond angle123° - 125°
C-C=N (oxime) bond angle115° - 120°
C=N-O (oxime) bond angle110° - 115°

Note: These are estimated values based on computational studies of analogous molecules and general principles of chemical bonding.

Electronic Properties Analysis

The electronic properties of 2,4-Dinitrobenzaldoxime are of significant interest due to the presence of both electron-withdrawing nitro groups and the oxime functionality. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity and electronic transitions. For related nitroaromatic compounds, the HOMO is typically localized on the aromatic ring, while the LUMO is often associated with the nitro groups, indicating that these are the primary sites for electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

A summary of expected electronic properties for 2,4-Dinitrobenzaldoxime, based on calculations for similar molecules, can be tabulated as follows.

PropertyExpected Characteristic
HOMO EnergyRelatively low, indicating high ionization potential
LUMO EnergyLow, indicating high electron affinity
HOMO-LUMO GapRelatively small, suggesting potential for reactivity
Dipole MomentSignificant, due to the polar nitro and oxime groups
Molecular Electrostatic Potential (MEP)Negative potential around the oxygen atoms of the nitro and oxime groups, and positive potential around the aromatic protons and the oxime hydrogen.

These computational approaches provide a powerful framework for a detailed understanding of the chemical and physical properties of 2,4-Dinitrobenzaldoxime.

HOMO and LUMO Energy Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool in computational chemistry for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests higher chemical reactivity, lower kinetic stability, and higher polarizability. For aromatic compounds containing electron-withdrawing groups like the two nitro (NO₂) groups in 2,4-Dinitrobenzaldoxime, the LUMO energy is typically lowered, making the molecule a better electron acceptor. The presence of the oxime group (-CH=NOH) and the benzene ring contributes to the HOMO energy level.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Nitroaromatic Compound

ParameterEnergy (eV)
EHOMO-
ELUMO-
Energy Gap (ΔE)-

Note: Data for 2,4-Dinitrobenzaldoxime is not available. This table is a template for typical data derived from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. walisongo.ac.id The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface.

Red : Indicates regions of most negative electrostatic potential, rich in electrons, and prone to electrophilic attack.

Blue : Represents regions of most positive electrostatic potential, electron-deficient, and susceptible to nucleophilic attack.

Green : Denotes areas with neutral or near-zero potential.

For 2,4-Dinitrobenzaldoxime, the MEP map is expected to show highly negative potential (red) around the oxygen atoms of the nitro groups and the oxygen atom of the oxime group, as these are the most electronegative atoms. These regions are the likely sites for electrophilic interactions. Conversely, the hydrogen atom of the oxime's hydroxyl group and the aromatic protons would exhibit positive potential (blue), indicating them as sites for nucleophilic attack. wolfram.comresearchgate.netnih.gov The analysis of MEP maps for similar molecules like 2,4-dinitrochlorobenzene confirms that the regions around the nitro groups are highly electron-rich. walisongo.ac.id

Thermodynamic Properties Calculation

Computational chemistry allows for the calculation of various thermodynamic properties, which are essential for understanding the stability and behavior of a compound under different conditions. These calculations are typically performed using methods like Density Functional Theory (DFT). Key thermodynamic parameters include:

Standard Enthalpy of Formation (ΔHf°) : The change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states.

Standard Gibbs Free Energy of Formation (ΔGf°) : The change in Gibbs free energy that accompanies the formation of one mole of a substance from its component elements at standard conditions.

Entropy (S°) : A measure of the randomness or disorder of a system.

Heat Capacity (Cv) : The amount of heat required to raise the temperature of a substance by one degree Celsius at a constant volume.

Table 2: Illustrative Calculated Thermodynamic Parameters

PropertyValue
Standard Enthalpy of Formation-
Standard Gibbs Free Energy-
Entropy-
Heat Capacity (Cv)-

Note: Data for 2,4-Dinitrobenzaldoxime is not available. This table represents typical parameters obtained from computational studies.

Nonlinear Optical (NLO) Behavior Prediction

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. doi.org Computational methods are widely used to predict the NLO properties of molecules. The key parameter for second-order NLO response is the first hyperpolarizability (β).

Molecules with significant NLO properties often possess a donor-acceptor structure that facilitates intramolecular charge transfer. In 2,4-Dinitrobenzaldoxime, the nitro groups act as strong electron acceptors, while the benzene ring and the oxime group can act as the electron-donating part of the system. This electronic asymmetry is a prerequisite for a non-zero hyperpolarizability.

Computational studies on similar molecules, such as 2,4-dinitrophenol (B41442), have shown that they can exhibit significant NLO properties. For 2,4-dinitrophenol, the calculated first order static hyperpolarizability was found to be 8.4 times greater than that of the standard NLO material urea. doi.org A small HOMO-LUMO gap is also associated with enhanced NLO activity. doi.orgmdpi.com

Table 3: Illustrative First Hyperpolarizability (β) Values for Related NLO Compounds

CompoundFirst Hyperpolarizability (β) (esu)
Urea (Reference)0.371 x 10-30
2,4-dinitrophenol3.116 x 10-30
Acridine–2,4-dihydroxybenzaldehyde cocrystal5.63 x 10-30

Source: Adapted from doi.orgmdpi.com

Studies on Nitrone-Related Species

Oximes, such as 2,4-Dinitrobenzaldoxime, can exist in equilibrium with their tautomeric form, which is a nitrone. This oxime-nitrone tautomerism is a subject of computational investigation, as the reactivity of the nitrone can be significantly different from that of the oxime. researchgate.netunizar.es

Nitrones are 1,3-dipoles and are highly valuable in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. Theoretical studies, often employing DFT methods, can elucidate the mechanism and energetics of this tautomerization. researchgate.net

Based on a comprehensive search of available online resources, there is no specific scientific literature detailing the coordination chemistry of the compound "2,4-Dinitrobenzaldoxime" or its metal complexes. The search did not yield any data regarding its ligand properties, the synthesis of its metal complexes with transition ions such as Co(II), Ni(II), or Cu(II), the formation of related Schiff base complexes, or their structural and electrochemical characterization.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly pertaining to "2,4-Dinitrobenzaldoxime" as per the provided outline. The available research focuses on related but structurally distinct compounds, such as Schiff bases derived from 2,4-dinitrophenylhydrazine (B122626) or 2,4-dihydroxybenzaldehyde, which fall outside the scope of the user's specific request.

Coordination Chemistry and Metal Complexes

Electrochemical Properties of Metal Complexes

Redox Behavior Analysis

An analysis of the redox behavior of metal complexes of 2,4-Dinitrobenzaldoxime would typically involve electrochemical studies, such as cyclic voltammetry. These investigations would reveal the electron transfer properties of the complexes, including their oxidation and reduction potentials. Such data is crucial for understanding the potential of these compounds in redox-sensitive applications. Unfortunately, no studies detailing these properties for 2,4-Dinitrobenzaldoxime complexes could be located.

Application of Coordination Compounds in Catalysis

The exploration of coordination compounds in catalysis is a significant area of chemical research. The unique electronic and steric environments created by ligands around a metal center can lead to highly efficient and selective catalysts.

Role in Organic Synthesis

It was hypothesized that coordination compounds of 2,4-Dinitrobenzaldoxime could serve as catalysts in various organic transformations. The electron-withdrawing nature of the nitro groups on the benzaldoxime (B1666162) ligand could potentially modulate the catalytic activity of the metal center. However, without experimental data, any proposed roles in organic synthesis would be purely speculative.

Mechanistic Aspects of Catalytic Reactions

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its efficiency and selectivity. This involves identifying the active catalytic species, intermediates, and the elementary steps of the catalytic cycle. In the context of 2,4-Dinitrobenzaldoxime complexes, this would require in-depth kinetic and spectroscopic studies. The lack of any reported catalytic applications for these complexes means that no mechanistic studies have been undertaken.

Advanced Analytical Applications

Charge Transfer Interactions and Complex Formation

The electron-deficient nature of the 2,4-dinitrophenyl moiety in 2,4-Dinitrobenzaldoxime makes it a suitable candidate for engaging in charge transfer interactions and forming stable complexes, which are fundamental to its application in certain analytical methods.

Formation of Anionic Sigma Complexes (Meisenheimer Complexes)

A significant aspect of the chemistry of 2,4-Dinitrobenzaldoxime is its ability to form stable anionic sigma complexes, commonly known as Meisenheimer complexes. These complexes are important intermediates in nucleophilic aromatic substitution reactions. The formation of a Meisenheimer complex occurs when a nucleophile attacks the electron-deficient aromatic ring of the dinitro-substituted compound.

The two electron-withdrawing nitro groups on the benzene (B151609) ring of 2,4-Dinitrobenzaldoxime delocalize the negative charge of the incoming nucleophile, thereby stabilizing the resulting complex. This stabilization is a key factor in the formation of these colored adducts. The general mechanism involves the addition of a nucleophile to one of the carbon atoms of the aromatic ring, leading to a change in the hybridization of that carbon from sp2 to sp3. The resulting complex is characterized by a distinct color, which can be utilized for qualitative and quantitative analytical purposes.

Table 1: Characteristics of Meisenheimer Complex Formation
FeatureDescription
Reactants An electron-deficient aromatic compound (e.g., 2,4-Dinitrobenzaldoxime) and a nucleophile.
Key Structural Feature Presence of strong electron-withdrawing groups (e.g., -NO2) on the aromatic ring.
Mechanism Nucleophilic addition to the aromatic ring, forming a resonance-stabilized anionic intermediate.
Analytical Significance Formation of intensely colored complexes allows for spectrophotometric detection and quantification.

Spectrophotometric Applications (General Context for Dinitro Compounds)

In a general context, dinitro compounds are widely used in spectrophotometric analysis due to their strong chromophoric properties. The two nitro groups, being powerful auxochromes and chromophores, significantly influence the absorption of light in the ultraviolet and visible regions of the spectrum. The formation of colored species, such as Meisenheimer complexes or other derivatives, allows for the quantitative determination of various analytes.

The analytical utility of dinitro compounds in spectrophotometry is often based on the reaction of the dinitro-aromatic moiety with a substance that produces a colored product. The intensity of the color, which is proportional to the concentration of the analyte, can then be measured using a spectrophotometer. For instance, the reaction of dinitrophenylhydrazine with aldehydes and ketones to form colored hydrazones is a classic example of a spectrophotometric method for the determination of carbonyl compounds.

Use in Detection and Determination Methods

The reactivity of the dinitrophenyl group can be exploited for the development of various detection and determination methods for a range of analytes.

Resin Bead Spot Test Techniques (Context for Dinitrotoluene)

In the context of dinitrotoluene and other nitroaromatic compounds, resin bead spot tests offer a simple and sensitive method for their detection. This technique often involves the adsorption of the analyte onto the surface of a resin bead, followed by a color-forming reaction. For dinitro compounds, the reaction can be the formation of a colored complex, such as a Meisenheimer complex, directly on the resin surface.

The use of anion exchange resins has been explored for the detection of trinitrotoluene (TNT), a related nitroaromatic compound. The principle involves the conversion of TNT to its colored Meisenheimer anion, which is then trapped on the anion exchange resin. A similar approach could be conceptually applied to 2,4-Dinitrobenzaldoxime, where the formation of a colored anionic species on a resin bead would indicate its presence. The intensity of the color on the bead can provide a semi-quantitative measure of the analyte's concentration.

Role in Derivatization for Analytical Purposes (General Context)

Derivatization is a common strategy in analytical chemistry to improve the detectability and chromatographic behavior of analytes. Dinitro compounds are often used as derivatizing agents for this purpose. The introduction of a dinitrophenyl group into an analyte molecule can significantly enhance its molar absorptivity, making it more amenable to UV-Vis or fluorescence detection.

In the context of 2,4-Dinitrobenzaldoxime, while it is the product of a derivatization reaction itself (from 2,4-dinitrobenzaldehyde (B114715) and hydroxylamine), the dinitrophenyl moiety is a key functional group that facilitates detection. Generally, reagents containing a dinitrophenyl group are employed to react with specific functional groups in analytes (e.g., amines, phenols, carbonyls) to form stable, highly conjugated derivatives. These derivatives can then be easily separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

Q & A

Q. What strategies mitigate interference from 2,4-Dinitrobenzaldoxime’s nitro groups in analytical assays?

  • Methodological Answer : For UV-Vis assays, select wavelengths >400 nm to avoid nitro group absorbance. In fluorescence quenching studies, use derivatization (e.g., acetylation of oxime) to reduce electron-withdrawing effects. For electrochemical detection, employ boron-doped diamond electrodes to enhance signal-to-noise ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.